5-Bromo-2-(3-hydroxyquinolin-2-yl)-1H-indene-1,3(2H)-dione
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Overview
Description
5-Bromo-2-(3-hydroxyquinolin-2-yl)-1H-indene-1,3(2H)-dione is a complex organic compound that features a bromine atom, a hydroxyquinoline moiety, and an indene-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(3-hydroxyquinolin-2-yl)-1H-indene-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the bromination of 2-(3-hydroxyquinolin-2-yl)-1H-indene-1,3(2H)-dione using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(3-hydroxyquinolin-2-yl)-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine or sodium hydride.
Major Products Formed
Oxidation: Formation of quinoline-2,3-dione derivatives.
Reduction: Formation of hydroxyindene derivatives.
Substitution: Formation of various substituted quinoline and indene derivatives.
Scientific Research Applications
5-Bromo-2-(3-hydroxyquinolin-2-yl)-1H-indene-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential as an anticancer agent, given its ability to interact with biological macromolecules.
Industry: Utilized in the development of organic semiconductors and photovoltaic materials.
Mechanism of Action
The mechanism by which 5-Bromo-2-(3-hydroxyquinolin-2-yl)-1H-indene-1,3(2H)-dione exerts its effects involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit certain enzymes involved in cellular metabolism, contributing to its potential anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-(3-hydroxyphenyl)-1H-indene-1,3(2H)-dione
- 2-(3-Hydroxyquinolin-2-yl)-1H-indene-1,3(2H)-dione
- 5-Bromo-2-(3-methoxyquinolin-2-yl)-1H-indene-1,3(2H)-dione
Uniqueness
5-Bromo-2-(3-hydroxyquinolin-2-yl)-1H-indene-1,3(2H)-dione is unique due to the presence of both a bromine atom and a hydroxyquinoline moiety, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
873220-22-5 |
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Molecular Formula |
C18H10BrNO3 |
Molecular Weight |
368.2 g/mol |
IUPAC Name |
5-bromo-2-(3-hydroxyquinolin-2-yl)indene-1,3-dione |
InChI |
InChI=1S/C18H10BrNO3/c19-10-5-6-11-12(8-10)18(23)15(17(11)22)16-14(21)7-9-3-1-2-4-13(9)20-16/h1-8,15,21H |
InChI Key |
NIVQOGYXBUHEQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)C3C(=O)C4=C(C3=O)C=C(C=C4)Br)O |
Origin of Product |
United States |
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